Solvolysis Rate: 3'- vs. 4'-Substitution
The reactivity of biphenyl systems is highly sensitive to the position of substituents. In a model system using 1-(4-biphenylyl)ethyl chlorides, the solvolysis rate is directly correlated to the substituent position via the LArSR relationship, log k/k0 = -1.56(σ0 + 0.84ΔσR+). This equation quantitatively describes how both inductive (σ0) and resonance (ΔσR+) effects, which differ between 3'- and 4'-substitution, alter the reaction rate constant (k) [1]. The ρ value of -1.56 is significantly different from the -4.95 value in the non-biphenyl phenyl system, proving the biphenyl scaffold is not a simple extension of a phenyl ring and that substituent position has a unique, quantifiable impact on reactivity [1].
| Evidence Dimension | Solvolysis Reaction Rate Constant (log k/k0) Predictability Based on Substituent Position |
|---|---|
| Target Compound Data | For 3'-substituted-1-(4-biphenylyl)ethyl chlorides, the rate constant log k/k0 is predictable using the LArSR equation: log k/k0 = -1.56(σ0 + 0.84ΔσR+) [1]. |
| Comparator Or Baseline | For 4'-substituted-1-(4-biphenylyl)ethyl chlorides, the rate constant is also predicted by the same equation, but with different σ values due to the change in resonance and inductive effects from the para-like vs. meta-like position [1]. |
| Quantified Difference | The difference in the overall substituent effect between a 3'- and 4'- substituent is quantifiable by the distinct Hammett substituent constants (σ) for meta- vs. para-substitution of the distal ring, propagated through the biphenyl system with a ρ of -1.56 [1]. |
| Conditions | Solvolysis in 80% (v/v) aqueous acetone; measured for 1-(4-biphenylyl)ethyl chlorides as direct analogs [1]. |
Why This Matters
This demonstrates that the 3'-bromo substitution pattern imparts a distinct, quantifiable reactivity profile compared to the 4'-bromo isomer, which is critical for any researcher using this compound as a synthetic intermediate or mechanistic probe.
- [1] Tsuno, Y., Chong, W., Tairaka, Y., Sawada, M., & Yukawa, Y. (1978). The substituent effect. XII. Solvolysis of 3'- and 4'-substituted 1-(4-biphenylyl)ethyl chlorides. Bulletin of the Chemical Society of Japan, 51(2), 596-600. View Source
